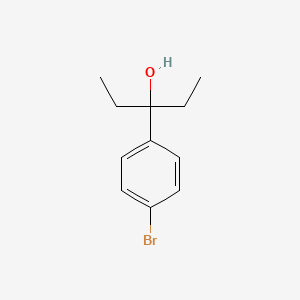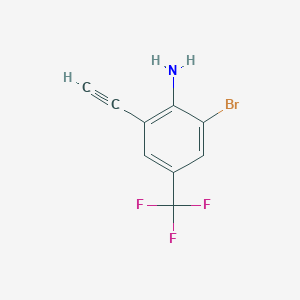![molecular formula C17H24N4O3 B8697150 (R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B8697150.png)
(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the development of palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, which is used in the treatment of ER-positive and HER2-negative breast cancer .
Métodos De Preparación
The synthesis of tert-butyl 4-(5-methyl-7-oxo-5,6-dihydrocyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate involves several steps:
Starting Materials: The synthesis begins with 4-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester.
Reaction Conditions: The reaction mixture includes dimethylformamide (DMF), vinyl n-butyl ether, potassium carbonate (K2CO3), tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3), and 1,4-diazabicyclo[2.2.2]octane (DABCO).
Purification: The final product is obtained through purification processes such as recrystallization or chromatography.
Análisis De Reacciones Químicas
(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It undergoes substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents like DMF and methanol.
Major Products: The major products depend on the specific reaction conditions but often include derivatives useful in pharmaceutical synthesis.
Aplicaciones Científicas De Investigación
(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate is used extensively in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of cell cycle regulation due to its role in the synthesis of CDK inhibitors.
Medicine: Its derivatives, like palbociclib, are used in cancer treatment, particularly for breast cancer.
Industry: It is used in the production of pharmaceutical agents and other fine chemicals.
Mecanismo De Acción
The compound exerts its effects primarily through its role as an intermediate in the synthesis of CDK inhibitors. These inhibitors function by binding to cyclin-dependent kinases, thereby preventing the phosphorylation of target proteins involved in cell cycle progression. This leads to cell cycle arrest and inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate is unique due to its specific structure and role in the synthesis of palbociclib. Similar compounds include:
- Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate .
- Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate .
- Tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate .
These compounds share structural similarities but differ in their specific functional groups and applications.
Propiedades
Fórmula molecular |
C17H24N4O3 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(5-methyl-7-oxo-5,6-dihydrocyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24N4O3/c1-11-9-12(22)14-13(11)15(19-10-18-14)20-5-7-21(8-6-20)16(23)24-17(2,3)4/h10-11H,5-9H2,1-4H3 |
Clave InChI |
FYSLHZSJYXKKMC-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C2=C1C(=NC=N2)N3CCN(CC3)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B8697100.png)



![5-Chloro-6-[(2-methoxyethyl)amino]nicotinonitrile](/img/structure/B8697147.png)



